2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
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Description
The compound “2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide” is a quinoline derivative with a methoxybenzenesulfonyl group and a methylphenylacetamide group . Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxybenzenesulfonyl group, and the attachment of the methylphenylacetamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a methoxybenzenesulfonyl group, and a methylphenylacetamide group. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline ring, the methoxybenzenesulfonyl group, and the methylphenylacetamide group could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-4-7-19(8-5-17)27-25(29)16-28-15-24(26(30)22-14-18(2)6-13-23(22)28)34(31,32)21-11-9-20(33-3)10-12-21/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHTXDCYPKGQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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